molecular formula C20H18ClN5O3S2 B469504 3-chloro-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)benzamide CAS No. 812686-67-2

3-chloro-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)benzamide

Cat. No.: B469504
CAS No.: 812686-67-2
M. Wt: 476g/mol
InChI Key: PZUBAYFENQKOCW-UHFFFAOYSA-N
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Description

3-chloro-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a chloro group and a carbamothioyl group linked to a phenyl ring, which is further substituted with a sulfamoyl group and a dimethylpyrimidinyl moiety. The intricate structure of this compound suggests its potential utility in medicinal chemistry, particularly in the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)benzamide typically involves multiple steps:

  • Formation of the Benzamide Core: : The initial step involves the preparation of the benzamide core by reacting 3-chlorobenzoic acid with thionyl chloride to form 3-chlorobenzoyl chloride. This intermediate is then reacted with an amine to yield the benzamide.

  • Introduction of the Carbamothioyl Group: : The benzamide is then treated with thiourea under acidic conditions to introduce the carbamothioyl group.

  • Attachment of the Phenyl Ring: : The phenyl ring, substituted with a sulfamoyl group and a dimethylpyrimidinyl moiety, is synthesized separately

  • Final Coupling: : The final step involves coupling the synthesized phenyl ring with the benzamide core under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the nitro groups (if present) or the carbonyl group in the benzamide core, converting them to amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound’s potential as an enzyme inhibitor or receptor modulator is of significant interest. Its structural features suggest it could interact with biological macromolecules, influencing their activity.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in targeting diseases where enzyme inhibition or receptor modulation is beneficial.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-chloro-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)benzamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfamoyl group can form hydrogen bonds with active site residues, while the dimethylpyrimidinyl moiety can engage in π-π interactions with aromatic residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)benzamide
  • 3-chloro-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamoyl)benzamide

Uniqueness

Compared to similar compounds, 3-chloro-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)benzamide stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chloro group and the carbamothioyl group in the benzamide core provides unique chemical properties that can be exploited in various applications.

This detailed overview highlights the multifaceted nature of this compound, showcasing its potential in scientific research and industrial applications

Properties

IUPAC Name

3-chloro-N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamothioyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O3S2/c1-12-10-13(2)23-19(22-12)26-31(28,29)17-8-6-16(7-9-17)24-20(30)25-18(27)14-4-3-5-15(21)11-14/h3-11H,1-2H3,(H,22,23,26)(H2,24,25,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUBAYFENQKOCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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